An In-depth Technical Guide to the Physicochemical Properties of Octyl 4-Hydroxybenzoate
An In-depth Technical Guide to the Physicochemical Properties of Octyl 4-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of octyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and cosmetic research and development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual representations of its biological interactions and experimental workflows.
Core Physicochemical Properties
Octyl 4-hydroxybenzoate, also known as octylparaben, is an ester of p-hydroxybenzoic acid. Its physicochemical characteristics are crucial for understanding its behavior in various formulations and biological systems.
Data Presentation
The quantitative physicochemical data for octyl 4-hydroxybenzoate are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | octyl 4-hydroxybenzoate | [1] |
| Synonyms | Octylparaben, n-Octyl 4-hydroxybenzoate | [1] |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | White to cream-colored crystalline powder | [2] |
| Melting Point | 47-55 °C | [2][3][4] |
| Boiling Point | 172 °C at 0.1 mmHg | |
| Water Solubility | Insoluble | [4][5] |
| Solubility in Organic Solvents | Soluble in alcohol, phenoxyethanol, and propylene glycol | [4][5] |
| Dissociation Constant (pKa) | 8.23 ± 0.15 (Predicted) | |
| Partition Coefficient (logP) | 5.4 (Predicted) | [1][6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like octyl 4-hydroxybenzoate. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (OECD Guideline 102)
The melting point is determined as the temperature at which the material transitions from a solid to a liquid state.[7]
Method:
-
A small, finely powdered sample of octyl 4-hydroxybenzoate is packed into a capillary tube.[8]
-
The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, along with a calibrated thermometer.[9]
-
The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.[8]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Method (Siwoloboff Method):
-
A small amount of liquid octyl 4-hydroxybenzoate is placed in a small test tube.[11]
-
A capillary tube, sealed at one end, is placed with its open end down into the test tube.[3]
-
The test tube is attached to a thermometer and heated in a liquid bath.[11]
-
As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
-
The heating is stopped when a steady stream of bubbles emerges.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[11]
Water Solubility Determination (OECD Guideline 105)
This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[12] Given the low water solubility of octyl 4-hydroxybenzoate, the flask method is appropriate.
Method (Flask Method):
-
An excess amount of octyl 4-hydroxybenzoate is added to a flask containing purified water.[13]
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[12]
-
The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.[13]
-
The concentration of octyl 4-hydroxybenzoate in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
Dissociation Constant (pKa) Determination (OECD Guideline 112)
The pKa is a measure of the strength of an acid in solution. For octyl 4-hydroxybenzoate, this refers to the dissociation of the phenolic hydroxyl group.
Method (Titration Method):
-
A known quantity of octyl 4-hydroxybenzoate is dissolved in a suitable solvent (e.g., a water/alcohol mixture due to its low water solubility).[1]
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[1]
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.[1]
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]
Partition Coefficient (logP) Determination (OECD Guideline 107)
The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity. The shake-flask method is a common technique for its determination.[2]
Method (Shake-Flask Method):
-
A solution of octyl 4-hydroxybenzoate is prepared in n-octanol that has been pre-saturated with water.
-
A portion of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.[5]
-
The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate. Centrifugation can be used to aid separation.[14]
-
The concentration of octyl 4-hydroxybenzoate in both the n-octanol and water phases is determined by a suitable analytical method.[14]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[2]
Visualizations
The following diagrams, created using the DOT language, illustrate a potential signaling pathway affected by parabens and a typical experimental workflow.
Caption: Potential signaling pathways disrupted by octyl 4-hydroxybenzoate.
Caption: Workflow for logP determination via the shake-flask method.
Biological Activity and Signaling Pathways
Parabens, including octyl 4-hydroxybenzoate, are known for their antimicrobial properties, which are attributed to the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[15] In higher organisms, parabens are recognized as potential endocrine-disrupting chemicals.[16] They can exert estrogenic effects by binding to estrogen receptors (ESR1 and ESR2), which can lead to the altered expression of estrogen-responsive genes.[17][18] Additionally, some studies suggest that parabens can interfere with gonadotropin biosynthesis by activating the gonadotropin-releasing hormone receptor (GnRHR) and L-type voltage-gated calcium channels, leading to the activation of the ERK1/2 signaling pathway.[19] The hydrophobic nature of the octyl chain in octyl 4-hydroxybenzoate enhances its lipophilicity, which may facilitate its interaction with cellular membranes and protein binding sites.[20]
References
- 1. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. laboratuar.com [laboratuar.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. oecd.org [oecd.org]
- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Disruption of gonadotropin hormone biosynthesis by parabens: A potential development and reproduction-associated adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Octyl 4-Hydroxybenzoate|98% Purity|CAS 1219-38-1 [benchchem.com]
